2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-Cyano-3-fluorophenoxy)ethanol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The reaction is usually performed at a temperature range of 0-5°C to control the exothermic nature of the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Electrophilic Aromatic Substitution: The aromatic ring in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The cyano and fluorophenoxy groups contribute to the compound’s reactivity and selectivity, allowing it to participate in a wide range of chemical reactions .
Vergleich Mit ähnlichen Verbindungen
2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride can be compared with similar compounds such as:
2-(4-Cyano-2-fluorophenoxy)ethane-1-sulfonyl chloride: This compound has a similar structure but with the cyano group positioned differently on the aromatic ring.
2-(3-Cyano-4-fluorophenyl)ethane-1-sulfonyl chloride: Another similar compound with variations in the positioning of the cyano and fluorine groups.
The unique positioning of the cyano and fluorophenoxy groups in this compound contributes to its distinct reactivity and selectivity, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C9H7ClFNO3S |
---|---|
Molekulargewicht |
263.67 g/mol |
IUPAC-Name |
2-(2-cyano-3-fluorophenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H7ClFNO3S/c10-16(13,14)5-4-15-9-3-1-2-8(11)7(9)6-12/h1-3H,4-5H2 |
InChI-Schlüssel |
HOAADQPNJDCCJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C#N)OCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.